molecular formula C9H8F2O2 B1306940 3-(3,5-Difluorophenyl)propionic acid CAS No. 84315-24-2

3-(3,5-Difluorophenyl)propionic acid

Cat. No. B1306940
CAS RN: 84315-24-2
M. Wt: 186.15 g/mol
InChI Key: SAAKANGUQMVTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorophenyl)propionic acid, also known as 3,5-Difluorohydrocinnamic acid or 3-(3,5-Difluorophenyl)propanoic acid, is a chemical compound with the empirical formula C9H8F2O2 . It is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 3-(3,5-Difluorophenyl)propionic acid consists of a propionic acid group attached to a 3,5-difluorophenyl group . The empirical formula is C9H8F2O2 , and the molecular weight is 186.16 .


Physical And Chemical Properties Analysis

3-(3,5-Difluorophenyl)propionic acid is a solid with a melting point of 59-61 °C . The SMILES string representation of its structure is OC(=O)CCc1cc(F)cc(F)c1 .

Scientific Research Applications

Applications in Synthesis and Supramolecular Chemistry

Synthesis of Hydroxybenzoic Acids 3-(3,5-Difluorophenyl)propionic acid and its derivatives play a critical role in the regioexhaustive functionalization of difluorophenols, leading to the formation of hydroxybenzoic acids. The unique chemical structure of these compounds allows for selective deprotonation and metalation processes, showcasing the potential of organometallic approaches for diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

Development of Supramolecular Dendrimers 3-(3,5-Difluorophenyl)propionic acid derivatives are key components in the synthesis of supramolecular dendrimers. These dendrimers, featuring complex structures like 3-phenylpropyl ether dendrons, self-assemble into various periodic and quasi-periodic assemblies, demonstrating the versatile self-assembly capabilities of these compounds in creating large, structured supramolecular entities (Percec et al., 2006).

Exploration of Germylpropionic Acid Derivatives The study of 3-Germyl-3,3-dimethylpropionic acid derivatives, including their crystal structures and hydrogen bonding patterns, offers insights into the geometric and molecular interactions of these compounds. Such studies are essential for understanding the chemical behavior and potential applications of germylpropionic acid derivatives in various scientific fields (Parvez et al., 2005).

Applications in Analytical and Material Sciences

Spectroscopic Characterization and Quantum Chemical Calculations The detailed spectroscopic characterization of 3,5-difluorophenylboronic acid, a derivative of 3-(3,5-Difluorophenyl)propionic acid, provides valuable information about its structural and electronic properties. Quantum chemical calculations complement experimental findings, offering insights into the molecular dynamics and potential applications of these compounds in various scientific and industrial domains (Karabacak et al., 2014).

Synthesis and Analysis of Anticancer Agents Derivatives of 3-(3,5-Difluorophenyl)propionic acid, specifically 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, have shown promising results as anticancer agents. These compounds exhibit cytotoxic activities towards various human tumor cell lines, highlighting their potential in cancer treatment and the importance of understanding the molecular mechanisms underlying their activity (Yamali et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAKANGUQMVTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394859
Record name 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)propionic acid

CAS RN

84315-24-2
Record name 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Difluorophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrogenate a mixture of 3,5-difluorocinnamic acid (10.0 g, 54.3 mmol), 5% palladium on carbon (1.5 g), and concentrated sulfuric acid (10 ml) in tetrahydrofuran (195 ml) at 60 psi at room temperature overnight. After filtering the catalyst, dilute with ether, wash with water twice, dry over anhydrous sodium sulfate, and concentrate to obtain the title compound as clear colorless crystals (9.32 g, 92%). NMR (400 MHz, CDCl3): δ 2.67 (t, 2H), 2.94 (t, 2H), 6.65 (t, 1H), 6.74 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml) and a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate were shaken together under 50 psi hydrogen for 4 hours. The mixture was filtered and concentrated to yield 8 g (99%) of a yellow oil.
Quantity
0.0435 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

According to the literature (Kruse et al., J. Med. Chem. (1987), 30, 486-494), a solution of 3,5-difluorocinnamic acid (9.94 g, 53.9 mmol) in THF (100 ml) was hydrogenated over 10% Pd/C (1.50 g) at 50 psi of H2 pressure for 5 h at RT. The mixture was filtered and concentrated under reduced pressure to yield the 3-(3,5-difluoro-phenyl)propionic acid (10.9 g, 100%). Oxalyl chloride (13 ml, 150 mmol) was slowly added to a solution of the acid (10.9 g, 53.9 mmol) in THF (220 ml) at 23° C., followed by the addition of a catalytic amount of DMF (1 drop). After 90 min at RT, the volatiles were removed under reduced pressure and the resulting residue was twice coevaporated with dry benzene to yield 3-(3,5-difluorophenyl)-propionyl chloride as a yellow oil (11.91 g, 100%). The acid chloride was used in the ensuing step without further purification. The acylation was carried out in analogy to the literature (Pettit et al. Synthesis (1996), 719-725). A solution of (S)-(−)-4-isopropyl-2-oxazolidinone (6.46 g, 50 mmol) in THF (150 ml) was stirred under argon and cooled to −78° C. n-BuLi (2.45 M in hexanes, 20.8 ml, 50.96 mmol) was added dropwise, followed by a solution of the previously prepared 3-(3,5-difluorophenyl)-propionyl chloride in THF (8 ml). After warming the reaction to 23° C. over 15 h, the reaction was quenched with saturated aq. NH4Cl (30 ml), followed by removal of the volatiles in vacuo. The slurry was extracted with CH2Cl2 (2×), and the combined organic layers washed with 1M NaOH (2×) and brine, dried (Na2SO4) and concentrated in vacuo. Purification of the residue by chromatography over silica gel (15→30% EtOAc/hexanes) gave the product (14.27 g, 48 mmol, 96%). 1H NMR (400 MHz, CDCl3) δ 6.73 (m, 2H), 6.59 (m, 1H), 4.37 (m, 1H), 4.17-4.25 (m, 2H), 3.24 (m, 1H), 3.16 (m, 1H), 2.93 (m, 2H), 2.30 (m, 1H), 0.86 (d, 3H, J=6.8 Hz), 0.80 (d, 3H, J=6.8 Hz); LCMS (Conditions A): tR=4.47 min: 595 (2M+H)+, 298 (M+H)+.
Quantity
9.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To palladium on activated charcoal (10 wt %, 2.5 g) was added a solution of (E)-3-(3,5-difluorophenyl)acrylic acid (25 g) in a mixture of ethyl acetate (100 mL) and ethyl alcohol (400 mL). The mixture was put on hydrogenator on 50 psi for 6 h. The catalyst was filtered and the solvent was removed to give 25.0 g the title compound (99% yield): 1H NMR (CDCl3, 500 MHz) δ 2.67 (2H, t, J=10 Hz), 2.93 (2H, t, J=10 Hz), 6.65 (1H, m), 6.72 (2H, m).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Difluorophenyl)propionic acid
Reactant of Route 2
3-(3,5-Difluorophenyl)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(3,5-Difluorophenyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(3,5-Difluorophenyl)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(3,5-Difluorophenyl)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(3,5-Difluorophenyl)propionic acid

Citations

For This Compound
6
Citations
LI Kruse, C Kaiser, WE DeWolf Jr… - Journal of medicinal …, 1987 - ACS Publications
Research and DevelopmentDivision, Smith Kline & French Laboratories, Philadelphia, Pennsylvania 19101. Received July 28, 1986 l-AralkylimidazoIe-2-thiones have been shown to …
Number of citations: 65 pubs.acs.org
DS Brown, BA Marples, P Smith, L Walton - Tetrahedron, 1995 - Elsevier
Homochiral 2-fluoro-2-substituted-1-tetralones (10a, 10b, 13) and ethyl 2-fluoro-1-indanone-2-carboxylate (16) have been isolated. The dioxirane derivatives of these ketones have …
Number of citations: 128 www.sciencedirect.com
T Su, MAH Naughton, MS Smyth, JW Rose… - Journal of medicinal …, 1997 - ACS Publications
A series of highly potent and specific fibrinogen receptor antagonists have been discovered and optimized through structural modification of the novel amidinoindole and benzofuran …
Number of citations: 34 pubs.acs.org
S Shahmohammadi, F Fülöp, E Forró - Molecules, 2020 - mdpi.com
An efficient and novel enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers through lipase PSIM (Burkholderia cepasia) …
Number of citations: 6 www.mdpi.com
JL Kane - 1994 - dspace.mit.edu
A new synthesis of substituted azulenes via metal-catalyzed reaction of 4-aryl-4-bromo-1-diazo-2-butanones has been developed. Regioselective ring expansion-annulation of these …
Number of citations: 0 dspace.mit.edu
MC Maillard, RK Hom, TE Benson… - Journal of medicinal …, 2007 - ACS Publications
The design and synthesis of a novel series of potent and cell permeable peptidomimetic inhibitors of the human β-secretase (BACE) are described. These inhibitors feature a …
Number of citations: 128 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.